molecular formula C9H14O B8511344 2,5,5-Trimethylcyclopent-1-enecarbaldehyde

2,5,5-Trimethylcyclopent-1-enecarbaldehyde

Cat. No.: B8511344
M. Wt: 138.21 g/mol
InChI Key: FUUYJBMFFJCKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,5-Trimethylcyclopent-1-enecarbaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,5,5-trimethylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-7-4-5-9(2,3)8(7)6-10/h6H,4-5H2,1-3H3

InChI Key

FUUYJBMFFJCKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the product of Example 8g (600 mg, 4.44 mmol) in anhydrous dichloromethane (30 mL) at −78° C. under argon was added diisobutyl aluminum hydride (1.0 M in hexane, 8.9 mL, 8.9 mmol). The reaction was kept at −78° C. for 2 hours. The mixture was diluted with diethyl ether (150 mL) and quenched by addition of wet sodium sulfate. The mixture was then stirred for 30 minutes, filtered and the filtrate concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate=50/1->20/1) to afford the title compound as a light yellow liquid (420 mg, Yield: 68%). 1H NMR (400 MHz, CDCl3) δ 9.98 (s, 1H), 2.45 (t, J=7.4 Hz, 2H), 2.10 (s, 3H), 1.67 (t, J=7.4 Hz, 2H), 1.22 (s, 6H) ppm.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
68%

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